molecular formula C19H23N5O4 B1681294 (R)-N-(1-Methyl-2-phenylethyl)adenosine CAS No. 38594-96-6

(R)-N-(1-Methyl-2-phenylethyl)adenosine

Cat. No. B1681294
CAS RN: 38594-96-6
M. Wt: 385.4 g/mol
InChI Key: RIRGCFBBHQEQQH-SSFGXONLSA-N
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Description

“®-N-(1-Methyl-2-phenylethyl)adenosine” (L-PIA) is a standard A1-selective adenosine agonist . It has been evaluated in rat acute models of inflammation and neutrophil function .

Scientific Research Applications

Adenosine Receptor Agonist and Its Effects

(R)-N-(1-Methyl-2-phenylethyl) adenosine, often referred to as R-PIA, is recognized for its role as an adenosine receptor agonist. It demonstrates both negative chronotropic activity, which affects the heart rate, and coronary vasodilator activity. These actions are believed to be mediated through the interaction with adenosine receptor subtypes A1 and A2. A particular study highlights the selective antagonism of R-PIA's negative chronotropic activity in isolated rat hearts by PD 116,948, a selective A1 adenosine receptor ligand (Haleen, Steffen, & Hamilton, 1987).

Modification of Adenosine Analogues

Research into ribose-modified adenosine analogues, including R-PIA, has been conducted to explore their binding to adenosine A1 and A2 receptors and their effects on the central nervous system and cardiovascular system. Modifications at N9 of these analogues have been shown to significantly influence their affinity for adenosine receptors, with only minor modifications at C5' and C3' maintaining potent binding (Taylor et al., 1986).

Anti-inflammatory Effects

R-PIA has been studied for its potential anti-inflammatory effects. In experiments involving carrageenan-induced pleural inflammation in rats, R-PIA, along with other adenosine receptor agonists, inhibited various parameters of the inflammatory response. This inhibition correlated better with binding to the A1 receptor rather than the A2 receptor. These findings suggest that adenosine receptor agonists, including R-PIA, could be useful in studying inflammatory processes (Schrier, Lesch, Wright, & Gilbertsen, 1990).

Molecular Studies and Ligand Binding

Molecular studies involving 1'-C-methyl analogues of adenosine and selective adenosine A1 receptor agonists like R-PIA have been conducted to investigate the subdomain that binds the ribose moiety. It was found that the 1'-C-methyl modification in adenosine resulted in a decrease of affinity at A1 and A2 receptors. However, when combined with N6 substitutions that induce high potency and selectivity at A1 receptors, the high affinity was partially restored, and the selectivity was increased (Cappellacci et al., 2002).

Vasodilation Effects in Human Uterine Arteries

The relaxing effects of R-PIA have been investigated in human uterine arteries. It was found that R-PIA, along with other adenosine receptor agonists, relaxed isolated uterine arteries with intact endothelium. This vasodilation effect is thought to be endothelium-independent and possibly mediated via the A2 receptor. The study also observed decreased intracellular calcium in human uterine arterial cell culture after administration of adenosine, suggesting a mechanism for uterine artery relaxation (Tsai, Lea, Chiang, & Huang, 1996).

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRGCFBBHQEQQH-SSFGXONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926443
Record name (-)-(Phenylisopropyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(R)-N-(1-Methyl-2-phenylethyl)adenosine

CAS RN

38594-96-6
Record name (-)-PIA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38594-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-(1-methyl-2-phenylethyl)-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038594966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(Phenylisopropyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(1-methyl-2-phenylethyl)adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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